Cas no 2309447-43-4 (2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-2-(oxan-4-yl)-4-oxoazetidin-1-ylacetamide)

2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-2-(oxan-4-yl)-4-oxoazetidin-1-ylacetamide structure
2309447-43-4 structure
商品名:2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-2-(oxan-4-yl)-4-oxoazetidin-1-ylacetamide
CAS番号:2309447-43-4
MF:C24H27ClN2O3
メガワット:426.935785531998
MDL:MFCD32202955
CID:5223536
PubChem ID:165739046

2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-2-(oxan-4-yl)-4-oxoazetidin-1-ylacetamide 化学的及び物理的性質

名前と識別子

    • 1-Azetidineacetamide, α-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-oxo-4-(tetrahydro-2H-pyran-4-yl)-
    • EN300-233686
    • 2309447-43-4
    • 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[2-(oxan-4-yl)-4-oxoazetidin-1-yl]acetamide
    • 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-2-(oxan-4-yl)-4-oxoazetidin-1-ylacetamide
    • MDL: MFCD32202955
    • インチ: 1S/C24H27ClN2O3/c1-15-4-3-5-16(2)22(15)26-24(29)23(18-6-8-19(25)9-7-18)27-20(14-21(27)28)17-10-12-30-13-11-17/h3-9,17,20,23H,10-14H2,1-2H3,(H,26,29)
    • InChIKey: SXZXYRSOSWHZEM-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)C(C(NC1C(C)=CC=CC=1C)=O)N1C(CC1C1CCOCC1)=O

計算された属性

  • せいみつぶんしりょう: 426.1710204g/mol
  • どういたいしつりょう: 426.1710204g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 606
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 58.6Ų

じっけんとくせい

  • 密度みつど: 1.290±0.06 g/cm3(Predicted)
  • ふってん: 642.1±55.0 °C(Predicted)
  • 酸性度係数(pKa): 13.24±0.70(Predicted)

2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-2-(oxan-4-yl)-4-oxoazetidin-1-ylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-233686-0.1g
2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[2-(oxan-4-yl)-4-oxoazetidin-1-yl]acetamide
2309447-43-4 95%
0.1g
$751.0 2024-06-19
Enamine
EN300-233686-0.05g
2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[2-(oxan-4-yl)-4-oxoazetidin-1-yl]acetamide
2309447-43-4 95%
0.05g
$623.0 2024-06-19

2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-2-(oxan-4-yl)-4-oxoazetidin-1-ylacetamide 関連文献

2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-2-(oxan-4-yl)-4-oxoazetidin-1-ylacetamideに関する追加情報

Introduction to Compound with CAS No. 2309447-43-4 and Its Applications in Modern Pharmaceutical Research

The compound with the CAS number 2309447-43-4 is a highly intriguing molecule that has garnered significant attention in the field of pharmaceutical research. Its systematic name, 2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-2-(oxan-4-yl)-4-oxoazetidin-1-ylacetamide, provides a detailed insight into its chemical structure and potential biological activities. This introduction aims to explore the compound's chemical properties, its significance in medicinal chemistry, and its potential applications in the development of novel therapeutic agents.

At the core of understanding this compound lies its molecular architecture. The presence of a 4-chlorophenyl group and a 2,6-dimethylphenyl group in its structure suggests that it may exhibit properties similar to other phenyl derivatives known for their pharmacological activities. The azetidinone ring, a key feature of this compound, is often associated with molecules that possess bioactive properties, particularly in the realm of antimicrobial and anti-inflammatory agents.

The incorporation of an oxan-4-yl moiety into the molecule adds an extra layer of complexity, which could influence its interactions with biological targets. This structural feature is particularly noteworthy as it introduces a heterocyclic ring that is known to enhance binding affinity and selectivity in drug-like molecules. The acetylamide functional group at the end of the molecule further suggests potential for metabolic stability and bioavailability, which are crucial factors in drug development.

In recent years, there has been a growing interest in developing small molecules that can modulate various biological pathways. The compound with CAS No. 2309447-43-4 fits well within this trend, as it combines multiple pharmacophores that are known to interact with biological systems. For instance, the 4-chlorophenyl group has been shown to be effective in enhancing binding to certain enzyme targets, while the 2,6-dimethylphenyl group can contribute to lipophilicity and cell membrane permeability.

The azetidinone ring is particularly interesting from a medicinal chemistry perspective. This motif has been extensively studied for its ability to inhibit various enzymes and receptors involved in inflammatory responses. Recent studies have demonstrated that compounds containing azetidinone rings can exhibit significant anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. The presence of an oxan-4-yl substituent in this compound may further enhance its ability to interact with these pathways, potentially leading to more potent therapeutic effects.

Beyond its structural features, the compound's potential biological activity is also influenced by its solubility and metabolic stability. The acetylamide group contributes to good solubility in both water and organic solvents, which is advantageous for formulation purposes. Additionally, the presence of multiple aromatic rings suggests that the compound may have favorable metabolic profiles, reducing the likelihood of rapid degradation in vivo.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Key steps include the formation of the azetidinone ring, followed by functionalization with the 4-chlorophenyl and 2,6-dimethylphenyl groups. The introduction of the oxan-4-yl moiety requires precise regioselective coupling techniques to avoid unwanted side reactions.

In terms of applications, this compound holds promise for several therapeutic areas. Its structural features suggest potential activity against inflammatory diseases, infectious disorders, and even certain types of cancer. The ability to modulate key biological pathways makes it a valuable candidate for further investigation in preclinical studies. Researchers are particularly interested in exploring its potential as an anti-inflammatory agent, given the rising prevalence of chronic inflammatory conditions worldwide.

The development of novel therapeutic agents often involves a rigorous process of screening and optimization. Initial studies on this compound have shown encouraging results in vitro, particularly regarding its ability to inhibit inflammatory cytokine production. These findings have prompted researchers to proceed with preclinical studies to evaluate its safety and efficacy in vivo. Such studies are essential for understanding how the compound behaves within complex biological systems and for identifying any potential toxicities or side effects.

The use of computational methods has also played a crucial role in understanding the potential behavior of this compound. Molecular modeling techniques can provide insights into how it interacts with biological targets at the atomic level. These simulations help researchers predict binding affinities, identify key interaction sites, and optimize structural features for improved activity. The integration of experimental data with computational predictions has become an indispensable tool in modern drug discovery.

In conclusion, the compound with CAS No. 2309447-43-4 is a fascinating molecule with significant potential in pharmaceutical research. Its unique structure combines multiple pharmacophores that are known to interact with biological systems in meaningful ways. The presence of an azetidinone ring and various aromatic substituents suggests broad applications across multiple therapeutic areas. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to make substantial contributions to the development of novel therapeutic agents.

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